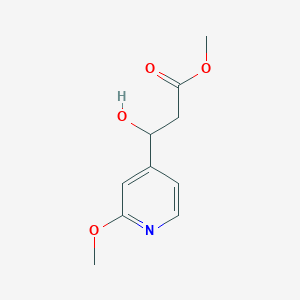
Methyl I(2)-hydroxy-2-methoxy-4-pyridinepropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with a methoxy group at the 2-position and a hydroxy group at the 3-position, connected to a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Another approach involves the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of the pyridine ring is coupled with a halogenated propanoate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of methyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(2-methoxypyridin-4-yl)propanoate.
Reduction: Formation of 3-hydroxy-3-(2-methoxypyridin-4-yl)propanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the pyridine ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a phenyl ring instead of a pyridine ring.
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure with an additional hydroxy group on the propanoate chain.
Uniqueness
Methyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to phenyl derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Propiedades
Número CAS |
119836-27-0 |
|---|---|
Fórmula molecular |
C10H13NO4 |
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate |
InChI |
InChI=1S/C10H13NO4/c1-14-9-5-7(3-4-11-9)8(12)6-10(13)15-2/h3-5,8,12H,6H2,1-2H3 |
Clave InChI |
YQQNVWDDPUTFKU-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC(=C1)C(CC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13548565.png)
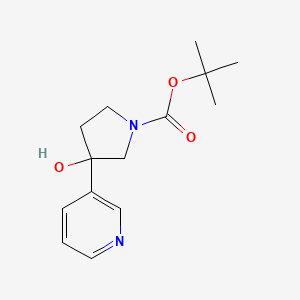

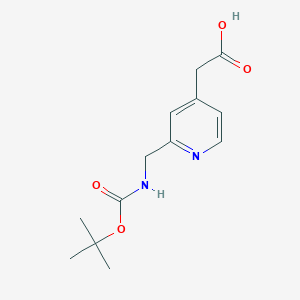
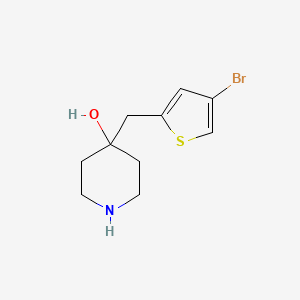
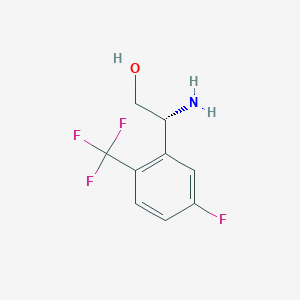
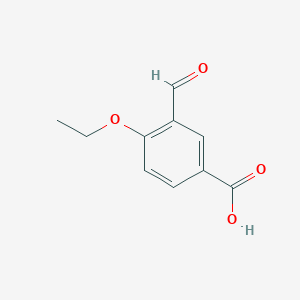
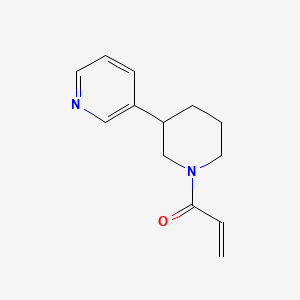

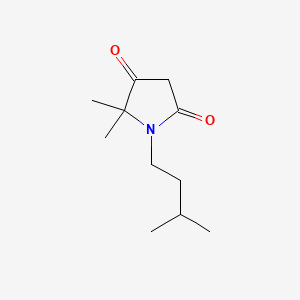
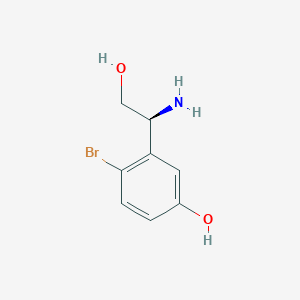
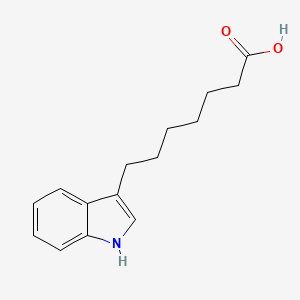
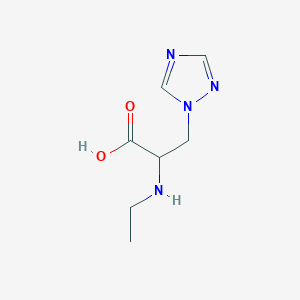
![2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13548642.png)
